![molecular formula C22H18FN3O3S2 B2849875 N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 942008-96-0](/img/structure/B2849875.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, compounds possessing two nitrogen (N) atoms separated by two carbons, represent an example of the N,N-bidentate directing group . They are potentially a substrate for metal-catalyzed C-H bond functionalization .Scientific Research Applications
Anticancer Activity
Compounds with similar structural motifs have demonstrated significant anticancer activities. The synthesis of fluoro-substituted benzopyran derivatives has shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting potential pathways through which N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide might exert similar effects (Hammam et al., 2005). Additionally, Thiazolyl N-benzyl-substituted acetamide derivatives, including a focus on Src kinase inhibitory and anticancer activities, highlight the therapeutic potential in oncology (Fallah-Tafti et al., 2011).
Antimalarial and Antimicrobial Properties
Research into N-(phenylsulfonyl)acetamide derivatives for antimalarial activity has yielded compounds with potent inhibitory effects, showcasing the chemical class's relevance in addressing malaria, a major global health challenge (Fahim & Ismael, 2021). Moreover, novel synthetic pathways have led to compounds with antimicrobial evaluations, suggesting a broad spectrum of activity that could encompass N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide (Darwish et al., 2014).
Enzyme Inhibition
The inhibition of key enzymes, such as carbonic anhydrases and phosphoinositide 3-kinases (PI3K)/mammalian target of rapamycin (mTOR), by compounds bearing structural similarity to N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide, indicates potential therapeutic applications in diseases where these enzymes play a critical role. For instance, thiazolylsulfonamides have been identified as potent inhibitors of human carbonic anhydrases, which are implicated in various pathological states including cancer and glaucoma (Carta et al., 2017).
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-31(28,29)17-10-8-15(9-11-17)13-20(27)26(14-16-5-2-3-12-24-16)22-25-21-18(23)6-4-7-19(21)30-22/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSKTLADJCGNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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